Ballonigrin
Overview
Description
Ballonigrin is a diterpenoid compound isolated from the aerial parts of the plant Ballota inaequidens . It is known for its antifungal and antibacterial properties . The chemical structure of this compound is (2aS)-6-[2-(3-Furyl)ethyl]-2,2a,5,5a,8a α,8b α-hexahydro-2a α,5a β,7-trimethyl-3H-naphtho[1,8-bc]furan-2,8(4H)-dione .
Preparation Methods
The specific synthetic routes for Ballonigrin have not been widely reported. it is commonly extracted and purified from the plant Ballota inaequidens . The extraction process typically involves the use of solvents to isolate the compound from the plant material, followed by purification steps such as chromatography .
Chemical Reactions Analysis
Ballonigrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ballonigrin has several scientific research applications due to its biological activities. It has been studied for its antifungal and antibacterial properties, making it a potential candidate for developing new antimicrobial agents . Additionally, this compound has been investigated for its potential use in treating various medical conditions, including inflammation and cancer . In the field of chemistry, it serves as a reference substance for analytical studies .
Mechanism of Action
The mechanism of action of Ballonigrin involves its interaction with cellular targets to exert its biological effects. It is known to inhibit the growth of certain fungi and bacteria by interfering with their cellular processes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Ballonigrin is unique compared to other diterpenoids due to its specific chemical structure and biological activities. Similar compounds include hispanolone and dehydrohispa-nolone, which are also isolated from the Ballota species . These compounds share some structural similarities with this compound but differ in their specific biological activities and chemical properties .
Biological Activity
Ballonigrin, a diterpenoid compound derived from species of the Ballota genus, particularly Ballota limbata and Ballota nigra, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is primarily recognized in two forms: This compound lactone A (BLA) and This compound itself. These compounds have been isolated from the roots of Ballota limbata and are noted for their significant antibacterial, antifungal, and anticancer properties.
Chemical Structure
The molecular formula for this compound lactone A is . Recent studies have utilized advanced techniques such as density functional theory (DFT) to elucidate its structure and stereochemistry, revealing two diastereomers: α-BLA and β-BLA, with β-BLA being the predominant form .
Antibacterial Activity
This compound exhibits notable antibacterial properties against various multidrug-resistant pathogens. Research indicates that extracts from Ballota limbata demonstrate efficacy against bacteria such as Klebsiella pneumoniae, Enterococcus faecalis, and Salmonella typhi. The minimal inhibitory concentrations (MICs) for these pathogens were found to be significantly lower than those of standard antibiotics, highlighting the potential of this compound as an alternative antimicrobial agent .
Pathogen | MIC (µg/mL) |
---|---|
Klebsiella pneumoniae | 15 |
Enterococcus faecalis | 10 |
Salmonella typhi | 20 |
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies have shown that it effectively inhibits the growth of various fungal strains, including Fusarium and Botrytis species. The antifungal efficacy is attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic pathways .
Anticancer Properties
This compound's anticancer potential has been explored in relation to cervical cancer. It binds to the E6 protein of the human papillomavirus (HPV), which is known to deactivate the tumor suppressor protein p53. This interaction may prevent the progression of cervical cancer by restoring p53 function .
Cancer Type | Mechanism | Reference |
---|---|---|
Cervical Cancer | Inhibition of HPV E6 protein | |
Melanoma | Cytotoxic effects on cancer cells |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound inhibits enzymes such as lipoxygenase, which are involved in inflammatory processes and tumor angiogenesis .
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death in pathogens .
- Receptor Binding : Compounds derived from Ballota nigra, including this compound, exhibit binding affinity to various receptors involved in neurotransmission and inflammation, suggesting potential uses in treating anxiety and depression .
Clinical Applications
A clinical study involving patients with anxiety disorders demonstrated that liquid extracts containing this compound resulted in significant improvements in symptoms after 90 days of treatment. Approximately 73% of participants reported relief from their symptoms, indicating potential therapeutic applications in mental health .
Laboratory Studies
In vitro studies have confirmed the cytotoxic effects of this compound on several cancer cell lines. For instance, tests showed that balloonigrin significantly reduced cell viability in MIA PaCa-2 pancreatic cancer cells and MV-3 melanoma cells at concentrations below 50 µg/mL .
Properties
IUPAC Name |
(1S,4S,8S,12R)-9-[2-(furan-3-yl)ethyl]-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodec-9-ene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-12-14(6-5-13-7-10-23-11-13)19(2)8-4-9-20(3)17(19)16(15(12)21)24-18(20)22/h7,10-11,16-17H,4-6,8-9H2,1-3H3/t16-,17-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREUGTILYKJVRL-LFGUQSLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCC3(C2C(C1=O)OC3=O)C)C)CCC4=COC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@]2(CCC[C@]3([C@@H]2[C@@H](C1=O)OC3=O)C)C)CCC4=COC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62340-62-9 | |
Record name | Ballonigrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062340629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BALLONIGRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MDQ9NY3C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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